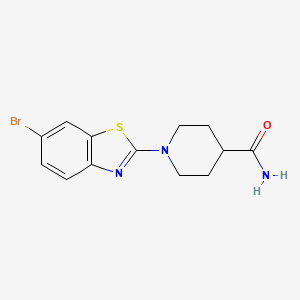![molecular formula C17H24N2O B12267064 N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12267064.png)
N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(2-méthylphényl)méthyl]pipéridin-3-yl}cyclopropanecarboxamide est un composé synthétique qui appartient à la classe des dérivés de la pipéridine. Ce composé est caractérisé structurellement par un cycle pipéridine substitué par un groupe 2-méthylphénylméthyle et un fragment cyclopropanecarboxamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-{1-[(2-méthylphényl)méthyl]pipéridin-3-yl}cyclopropanecarboxamide implique généralement plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par une réaction de cyclisation impliquant des produits de départ appropriés, tels que le 1,5-diaminopentane.
Introduction du groupe 2-méthylphénylméthyle : Cette étape implique l’alkylation du cycle pipéridine avec un halogénure de 2-méthylbenzyle dans des conditions basiques.
Formation du fragment cyclopropanecarboxamide : L’étape finale implique la réaction de la pipéridine substituée avec du chlorure de cyclopropanecarbonyle en présence d’une base pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse susmentionnée afin d’améliorer le rendement et la pureté. Cela peut inclure l’utilisation de techniques avancées telles que la chimie en flux continu et les plateformes de synthèse automatisée pour rationaliser le processus et réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
N-{1-[(2-méthylphényl)méthyl]pipéridin-3-yl}cyclopropanecarboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium pour produire des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le fragment cyclopropanecarboxamide peut être remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure d’aluminium et de lithium dans l’éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisé dans le développement de nouvelles méthodologies de synthèse.
Biologie : Le composé a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antivirales.
Médecine : La recherche a exploré son potentiel en tant qu’agent thérapeutique pour des affections telles que la gestion de la douleur et les troubles neurologiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d’autres composés précieux.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as pain management and neurological disorders.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme d’action de N-{1-[(2-méthylphényl)méthyl]pipéridin-3-yl}cyclopropanecarboxamide implique son interaction avec des cibles moléculaires spécifiques dans l’organisme. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets physiologiques. Les voies et les cibles exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-méthylphényl)-N-(1-phénéthylpipéridin-4-yl)cyclopropanecarboxamide
- N-(2-méthylphényl)-N-(1-phénéthylpipéridin-4-yl)acétamide
- N-(2-méthylphényl)-N-(1-phénéthylpipéridin-4-yl)butanamide
Unicité
N-{1-[(2-méthylphényl)méthyl]pipéridin-3-yl}cyclopropanecarboxamide est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence à la fois d’un fragment cyclopropanecarboxamide et d’un groupe 2-méthylphénylméthyle. Ces éléments structurels contribuent à ses propriétés chimiques et biologiques distinctes, le différenciant d’autres composés similaires.
Propriétés
Formule moléculaire |
C17H24N2O |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
N-[1-[(2-methylphenyl)methyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H24N2O/c1-13-5-2-3-6-15(13)11-19-10-4-7-16(12-19)18-17(20)14-8-9-14/h2-3,5-6,14,16H,4,7-12H2,1H3,(H,18,20) |
Clé InChI |
BTGFQZPQPVNUKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN2CCCC(C2)NC(=O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,8-naphthyridin-2-amine](/img/structure/B12266981.png)
![12-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B12266983.png)
![N-(3,5-dichlorophenyl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12266991.png)
![3-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B12266993.png)
![1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one](/img/structure/B12266999.png)
![4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12267001.png)
![2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B12267020.png)
![2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12267022.png)
![1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12267042.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12267046.png)
![4,4-Difluoro-1-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine](/img/structure/B12267047.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B12267063.png)
![4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12267071.png)
